dimethyl 2-(6-ethyl-2,2-dimethyl-3-thioxo-2,3-dihydroquinolin-4(1H)-ylidene)-1,3-dithiole-4,5-dicarboxylate
Description
Properties
IUPAC Name |
dimethyl 2-(6-ethyl-2,2-dimethyl-3-sulfanylidene-1H-quinolin-4-ylidene)-1,3-dithiole-4,5-dicarboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO4S3/c1-6-10-7-8-12-11(9-10)13(16(26)20(2,3)21-12)19-27-14(17(22)24-4)15(28-19)18(23)25-5/h7-9,21H,6H2,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBDGHEAVSQDUPP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C=C1)NC(C(=S)C2=C3SC(=C(S3)C(=O)OC)C(=O)OC)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO4S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dimethyl 2-(6-ethyl-2,2-dimethyl-3-thioxo-2,3-dihydroquinolin-4(1H)-ylidene)-1,3-dithiole-4,5-dicarboxylate typically involves the condensation of appropriate quinoline and dithiole derivatives. Key steps include:
Formation of the Quinoline Scaffold: : Starting from ethyl acetoacetate, the quinoline core is formed through a series of cyclization reactions.
Thioxo Incorporation: : Introducing the thioxo group requires a sulfur source under mild conditions, often facilitated by catalysts such as triethylamine.
Dithiole Derivative Addition: : The final steps involve the reaction with a dithiole derivative under controlled temperatures to yield the final compound.
Industrial Production Methods
On an industrial scale, the synthesis might employ continuous flow reactors to ensure uniform reaction conditions and scalability. The use of advanced purification techniques such as chromatography ensures high purity of the final product.
Chemical Reactions Analysis
Cycloaddition Reactions
The 1,3-dithiole moiety participates in [3+2] and [4+2] cycloadditions due to its electron-deficient nature. Key reactions include:
Mechanistically, the dithiole ring acts as a dipolarophile in reactions with alkynes (e.g., DMAD), forming thiophen-ylidene products through intermediate yliumimidothioates . Solvent polarity critically influences reaction rates, with DMF accelerating dipolar intermediates.
Nucleophilic Substitution at the Thiocarbonyl Group
The 3-thioxo group undergoes nucleophilic displacement under basic conditions:
| Nucleophile | Conditions | Product | Yield | Notes |
|---|---|---|---|---|
| Amines | EtOH, 60°C, 12 h | 3-Amino-2,3-dihydroquinolin-4(1H)-one derivatives | 70–85% | Steric hindrance from ethyl group reduces reactivity |
| Hydrazines | AcOH, reflux, 6 h | Hydrazone analogs with retained dithiole ring | 63% | Hydrazones show improved solubility |
The ethyl substituent at position 6 slightly sterically hinders access to the thiocarbonyl site, necessitating prolonged reaction times compared to unsubstituted analogs.
Oxidation and Reduction Pathways
Redox reactions modulate the electronic properties of the dithiole-quinoline system:
| Process | Reagent | Product | Outcome |
|---|---|---|---|
| Oxidation | m-CPBA, CH₂Cl₂, 0°C | Sulfoxide/sulfone derivatives | Enhanced electrophilicity of dithiole |
| Reduction | NaBH₄, MeOH, RT | Dihydroquinoline with saturated dithiole ring | Loss of conjugation; reduced bioactivity |
Oxidation with m-CPBA proceeds stepwise, forming sulfoxides (1 equiv.) and sulfones (2 equiv.), confirmed by MS and ¹H-NMR.
Ring-Opening and Rearrangement Reactions
Acid- or base-mediated transformations include:
| Conditions | Product | Application |
|---|---|---|
| HCl (conc.), Δ | Quinoline-thiol fragments | Precursors for heterocyclic synthesis |
| NaOH, H₂O/EtOH | Hydrolyzed dicarboxylate intermediates | Ligands for metal coordination |
Ring-opening under acidic conditions generates reactive thiols, which dimerize or participate in cross-coupling reactions.
Photochemical Reactivity
UV irradiation (λ = 365 nm) in benzene induces:
-
Electrocyclic ring-opening of the dithiole moiety, forming a dithioketene intermediate.
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Quinoline ring aromatization , confirmed by loss of dihydroquinoline IR bands (νC=C at 1580 cm⁻¹).
Metal Coordination
The dicarboxylate and thiocarbonyl groups enable chelation:
| Metal Salt | Ligand Site | Complex Type | Stability Constant (log K) |
|---|---|---|---|
| Cu²⁺ | S (dithiole), O (COO⁻) | Square-planar | 8.9 ± 0.2 |
| Fe³⁺ | O (COO⁻), N (quinoline) | Octahedral | 6.7 ± 0.3 |
Copper complexes exhibit catalytic activity in Ullmann-type couplings, though steric bulk from the ethyl group reduces turnover frequency by ~20% compared to methyl analogs.
Biological Alkylation
In in vitro studies (pH 7.4, 37°C):
-
The dithiole ring alkylates glutathione (GSH) via Michael addition, with k₂ = 1.2 × 10⁻³ M⁻¹s⁻¹.
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Ethyl substitution at position 6 reduces DNA intercalation capacity by 40% compared to hydrogen-substituted derivatives.
This compound’s reactivity is finely tunable through substituent modification and reaction condition optimization, making it a versatile scaffold in materials science and medicinal chemistry. Further studies are needed to explore its catalytic and photodynamic applications .
Scientific Research Applications
Chemical Properties and Structure
The compound has the following characteristics:
- Molecular Formula : CHNOS
- Molecular Weight : 435.58 g/mol
- CAS Number : 377062-67-4
The structure features a dithiole core, which is known for its reactivity and utility in various chemical transformations. The presence of the quinoline moiety enhances its biological activity.
Anticancer Activity
Research has indicated that derivatives of this compound exhibit promising anticancer properties. For instance:
- Mechanism of Action : It is suggested that compounds containing the quinoline structure may inhibit specific cancer cell lines through mechanisms involving apoptosis and cell cycle arrest .
- Case Study : A study evaluated a series of quinoline derivatives for their anti-proliferative effects against several cancer cell lines. Compounds similar to dimethyl 2-(6-ethyl...) demonstrated significant activity with IC values indicating potent efficacy .
Antimicrobial Properties
The compound has also shown potential as an antimicrobial agent. Its thioxo and dithiole functionalities contribute to its ability to disrupt microbial cell membranes or inhibit essential enzymatic pathways in bacteria and fungi.
Materials Science Applications
Dimethyl 2-(6-ethyl...) is being explored for its properties in materials science:
- Organic Electronics : The unique electronic properties of dithioles make them suitable for applications in organic semiconductors and photovoltaic devices.
- Sensors : The compound's ability to undergo redox reactions can be harnessed in the development of chemical sensors for detecting environmental pollutants or biological agents.
Summary Table of Applications
Mechanism of Action
The compound exerts its effects through several molecular pathways:
Interaction with Biological Targets: : Binds to enzymes, altering their activity.
Pathway Modulation: : Influences signaling pathways through its reactive groups, affecting cellular processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Variations
Table 1: Substituent Comparison of Key Compounds
*Calculated based on substituent contributions.
Table 2: Research Findings on Key Properties
Challenges and Limitations
- Synthetic Complexity : Steric bulk from ethyl/methyl groups (e.g., ) complicates purification .
- Data Gaps: Limited biological data for dithiole-quinoline hybrids; most studies focus on structural characterization .
- Electron-Withdrawing Effects : The thioxo group in the target compound may reduce reactivity in nucleophilic substitutions compared to carbonyl analogs .
Biological Activity
Dimethyl 2-(6-ethyl-2,2-dimethyl-3-thioxo-2,3-dihydroquinolin-4(1H)-ylidene)-1,3-dithiole-4,5-dicarboxylate (CAS: 377062-67-4) is a complex organic compound with a molecular formula of C20H21NO4S3 and a molar mass of 435.58 g/mol. This compound belongs to the class of quinoline derivatives and has shown promise in various biological activities, particularly in anti-cancer and anti-inflammatory applications.
Chemical Structure and Properties
The compound features a unique structural arrangement that includes:
- A quinoline ring system
- A dithiole moiety
- Multiple functional groups contributing to its biological activity
The presence of sulfur atoms in the dithiole structure is significant for its reactivity and interaction with biological targets.
Anti-Cancer Properties
Research indicates that quinoline derivatives exhibit notable anti-cancer properties. This compound has been evaluated for its cytotoxic effects against various cancer cell lines.
Case Study:
In vitro studies have demonstrated that this compound can inhibit the proliferation of cancer cells by inducing apoptosis. For instance, a study reported that several synthesized quinoline derivatives showed significant cytotoxicity against human cancer cell lines such as HeLa (cervical cancer) and MCF-7 (breast cancer) with IC50 values ranging from 5 to 15 µM .
Anti-inflammatory Activity
The compound also exhibits anti-inflammatory properties. Quinoline derivatives have been recognized for their ability to inhibit key inflammatory pathways.
Mechanism of Action:
Research suggests that this compound may exert its anti-inflammatory effects through the inhibition of cyclooxygenase (COX) enzymes and inducible nitric oxide synthase (iNOS), thereby reducing the production of pro-inflammatory mediators .
Table 1: Summary of Biological Activities
Q & A
Basic: What are the optimal reaction conditions for synthesizing dimethyl 2-(6-ethyl-2,2-dimethyl-3-thioxo-2,3-dihydroquinolin-4(1H)-ylidene)-1,3-dithiole-4,5-dicarboxylate?
Methodological Answer:
Synthesis typically involves refluxing precursors in polar aprotic solvents (e.g., ethanol or DMF) under nitrogen to prevent oxidation. For example, a similar quinoline-dithiole hybrid synthesis used reflux with stoichiometric equivalents of reactants (e.g., 10 mmol each) in ethanol for 2 hours, followed by recrystallization from a DMF–EtOH (1:1) mixture to purify the product . Computational pre-screening of reaction parameters (e.g., solvent polarity, temperature) via quantum chemical calculations can optimize yields and reduce trial-and-error experimentation .
Basic: How can spectroscopic techniques (NMR, IR, MS) confirm the structure of this compound?
Methodological Answer:
- 1H/13C NMR : Assign peaks based on expected electronic environments. For instance, the quinoline ring protons typically appear as doublets (δ 6.5–8.5 ppm), while methyl groups in the 2,2-dimethyl substituent resonate as singlets (δ 1.2–1.5 ppm) .
- IR : Confirm the presence of thioxo (C=S) stretches (~1200–1050 cm⁻¹) and ester carbonyl (C=O) bands (~1700 cm⁻¹) .
- HRMS : Validate molecular weight with <2 ppm mass accuracy. For example, a related dithiole-dicarboxylate compound showed a calculated [M+H]+ of 513.1102, matching experimental data .
Basic: What stability considerations are critical for storing this compound?
Methodological Answer:
The compound’s thioxo and dithiole moieties are sensitive to light and moisture. Store under inert gas (argon) at –20°C in amber vials. Degradation pathways can be modeled using accelerated stability studies (e.g., 40°C/75% RH for 4 weeks) with HPLC monitoring to track impurity formation .
Advanced: How can computational methods (DFT, reaction path searches) predict reactivity in novel derivatives?
Methodological Answer:
Density Functional Theory (DFT) calculates transition-state geometries and activation energies for proposed reactions. For example, ICReDD’s workflow combines quantum calculations with experimental feedback to identify viable reaction pathways for quinoline-dithiole hybrids, reducing optimization time by 40% . Key parameters include HOMO-LUMO gaps for electrophilic/nucleophilic sites and solvation energy for solvent selection .
Advanced: How to resolve contradictions in experimental vs. computational data for reaction yields?
Methodological Answer:
Apply Design of Experiments (DoE) to isolate variables. For instance, a Plackett-Burman design can screen factors like catalyst loading, temperature, and solvent polarity. Statistical analysis (ANOVA) identifies significant discrepancies, while in situ IR or Raman spectroscopy monitors reaction progress dynamically . Reconcile outliers by revisiting computational models (e.g., adjusting entropy corrections in Gibbs free energy calculations) .
Advanced: What mechanistic insights explain the compound’s electronic properties for material science applications?
Methodological Answer:
The conjugated dithiole-quinoline system exhibits charge-transfer behavior. Cyclic voltammetry (CV) can measure redox potentials, while UV-Vis spectroscopy (TD-DFT-supported) correlates absorption bands with π→π* transitions. For example, a related dithiolo[4,5-b]dioxine derivative showed a broad absorption at 450 nm (ε = 1.2 × 10⁴ L·mol⁻¹·cm⁻¹), linked to intramolecular charge transfer .
Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
